molecular formula C22H26N2O4 B2569563 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide CAS No. 921525-37-3

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide

Cat. No. B2569563
CAS RN: 921525-37-3
M. Wt: 382.46
InChI Key: QZELNZRIFLJSHL-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant and Schizophrenia Treatment Potential

Research has highlighted the synthesis of new derivatives of dibenzo[b,e][1,4]diazepin-1-ones, which include compounds structurally similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide, demonstrating potential biological and pharmacological activity. These activities are particularly noted in the context of anticonvulsant effects and schizophrenia treatment within the central nervous system (CNS). The compounds were synthesized through an efficient four-step process, showing promise for further exploration in neuroscience and pharmacological research (Cortés et al., 2007).

Antiallergic Properties

Another study focused on the synthesis of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives, closely related to the core structure of the compound , which demonstrated orally active antiallergic properties. These compounds showed potent inhibitory effects on specific allergic reactions in rats and guinea pigs, suggesting their utility in developing new antiallergic medications. The structural elements critical for enhanced antiallergic activities were identified, including a dibenzoxepin ring system, which is part of the chemical structure of the compound in focus (Ohshima et al., 1992).

Synthetic Methodology Development

Further research has contributed to the synthetic methodology by developing new routes to synthesize dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates, a process that could be relevant for synthesizing compounds with similar structures to this compound. These synthetic advancements open up possibilities for creating a variety of structurally related compounds with potential applications in medicinal chemistry and drug development (Ahn et al., 2012).

Novel Heterocyclic Skeletons

Another significant contribution to the field is the development of novel fused oxazapolycyclic skeletons, such as dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate. This research showcases the creation of unique heterocyclic systems that exhibit strong blue emission properties, indicating their potential for applications in materials science and photophysical studies. Such research demonstrates the broader implications of studying complex oxazepin derivatives in various scientific domains (Petrovskii et al., 2017).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-4-12-24-18-11-10-16(13-19(18)28-15-22(2,3)21(24)26)23-20(25)14-27-17-8-6-5-7-9-17/h5-11,13H,4,12,14-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZELNZRIFLJSHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.